Pamidronate disodium

Vue d'ensemble

Description

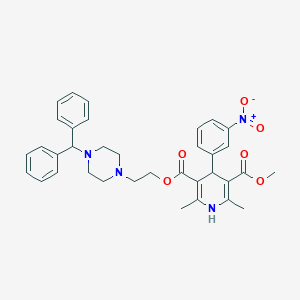

Pamidronate disodium is a sterile bone-resorption inhibitor available in 30 mg and 90 mg vials for intravenous administration . It is a member of the group of chemical compounds known as bisphosphonates, and is an analog of pyrophosphate . It is used in the management and treatment of moderate or severe hypercalcemia of malignancy, moderate to severe Paget disease of bone, osteolytic bone metastases of breast cancer, and osteolytic lesions of multiple myeloma .

Molecular Structure Analysis

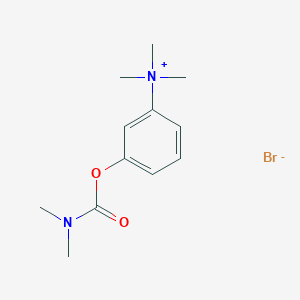

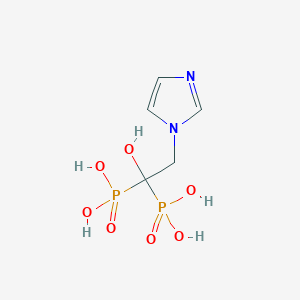

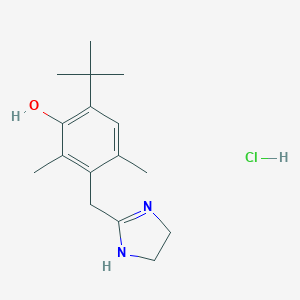

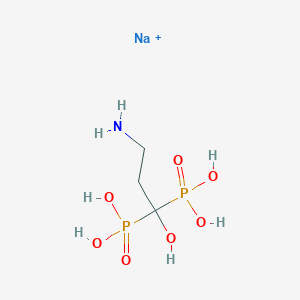

The molecular formula of Pamidronate disodium is C3H9NO7P2Na2 and its molecular weight is 279.1 (calculated as the anhydrous form) . It is designated chemically as phosphonic acid (3-amino-1-hydroxypropylidene) bis-, disodium salt .Physical And Chemical Properties Analysis

Pamidronate disodium is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .Applications De Recherche Scientifique

Treatment of Postmenopausal Osteoporosis

Pamidronate disodium, a second-generation bisphosphonate, is a potent drug for the treatment of osteoporosis . It has very low oral permeability, leading to its low oral bioavailability . To overcome this, researchers have developed an orally effective nanoformulation of pamidronate . This formulation was found to have a 37.9% improved bioavailability of pamidronate compared to marketed tablets .

Treatment of Bone Metastases in Thyroid Cancer Patients

Pamidronate disodium has been used to treat painful osteolytic bone metastases in thyroid cancer patients . Monthly infusion of pamidronate significantly relieved bone pain and improved the quality of life of these patients . Partial radiographic response of bone lesions was observed in 2 out of 10 patients .

Use in Quality Tests and Assays

Pamidronate disodium is also used as a USP reference standard in specified quality tests and assays . However, it’s important to note that these products are for test and assay use only and are not meant for administration to humans or animals .

Treatment of Diffuse Large B-Cell Lymphoma

Although the details are limited, there is evidence that Pamidronate disodium has been used in the treatment of diffuse large B-cell lymphoma . In all patients, symptoms were alleviated after receiving drug therapy but recurred when the drug therapy stopped .

Mécanisme D'action

Target of Action

Pamidronate disodium primarily targets the osteoclasts, which are cells that break down bone tissue . The drug’s main role is to inhibit the activity of these osteoclasts, thereby reducing bone resorption .

Mode of Action

Pamidronate disodium works by binding to calcium phosphate (hydroxyapatite) crystals in bone and may directly block the dissolution of this mineral component of bone . In vitro studies suggest that the inhibition of osteoclast activity contributes to the inhibition of bone resorption .

Biochemical Pathways

Pamidronate disodium, a nitrogen-containing bisphosphonate, is known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway, such as farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1 . The lack of prenylation of these proteins interferes with their function, leading to apoptosis .

Pharmacokinetics

After administration, an overall mean of 46% of the drug was excreted unchanged in the urine within 120 hours . The drug’s bioavailability is influenced by renal function, with lower excretion observed in patients with renal dysfunction .

Result of Action

The principal pharmacologic action of Pamidronate disodium is the inhibition of bone resorption . This results in the strengthening of bones by preventing the loss of calcium, thereby reducing high levels of calcium in the blood . In Paget’s disease of bone, Pamidronate disodium works on bones to make them stronger and help prevent bone thickening .

Safety and Hazards

Orientations Futures

Pamidronate disodium is being studied in the treatment of other types of cancer . It is also being used off-label for conditions such as osteoporosis, complex regional pain syndrome, osteoporosis secondary to chronic glucocorticoid use and prolonged immobility, bone loss, nonmetastatic hormone-responsive prostate cancer, and osteogenesis imperfecta in children .

Propriétés

IUPAC Name |

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYUIFJWVHOCPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NNa2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40391-99-9 (Parent) | |

| Record name | Pamidronate disodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5042667 | |

| Record name | Pamidronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pamidronate disodium | |

CAS RN |

57248-88-1 | |

| Record name | Pamidronate disodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamidronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAMIDRONATE DISODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7S8VWP5DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pamidronate Disodium is a nitrogen-containing bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly in areas of high bone turnover. [] This binding inhibits osteoclast activity, the cells responsible for bone resorption. [, , , , ]

A: By inhibiting osteoclast activity, Pamidronate Disodium reduces bone turnover, leading to decreased release of calcium from bone into the blood. [, ] This mechanism makes it an effective treatment for hypercalcemia of malignancy. [, ] Additionally, it can reduce bone pain and skeletal-related events associated with bone metastases. [, , , , , , ]

A: The molecular formula of Pamidronate Disodium is C3H9NO7P2Na2. []

ANone: The molecular weight of Pamidronate Disodium is 299.05 g/mol.

A: Yes, research has shown that incorporating Pamidronate Disodium into electrospun polycaprolactone scaffolds enhances their hydrophilicity and mechanical properties. [] This finding suggests a potential application in developing improved bone regenerative scaffolds.

A: Studies using high-performance liquid chromatography (HPLC) have demonstrated that Pamidronate Disodium injection remains stable under stress-testing conditions, including exposure to strong light, high temperature, and high humidity. []

A: Pamidronate Disodium is administered intravenously. [, ] It undergoes negligible biodegradation and is eliminated exclusively through renal excretion. []

A: Research indicates that while Pamidronate Disodium elimination is slower in patients with impaired renal function, dose adjustment is generally unnecessary. [] This is because successive doses are typically spaced weeks apart, minimizing the risk of plasma accumulation.

A: Preclinical studies have utilized a variety of animal models, including a rabbit osteoporosis model induced by hydrochloric dexamethasone. [] These models help evaluate the therapeutic efficacy of Pamidronate Disodium in osteoporosis and other bone-related conditions.

A: Yes, Pamidronate Disodium has demonstrated efficacy in managing polyostotic fibrous dysplasia, particularly in the proximal femur. [] It has also been successfully used in a canine case to treat hypercalcemia caused by calcipotriene toxicosis. []

A: Researchers have investigated the incorporation of Pamidronate Disodium into freeze-dried powder injections. [] This formulation strategy aims to enhance the stability and potentially improve the delivery of the drug.

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used technique for determining the content of Pamidronate Disodium and its impurities in pharmaceutical preparations. [, , ] This method provides high sensitivity and specificity, making it suitable for quality control purposes.

A: Zoledronic Acid, another bisphosphonate, has been compared to Pamidronate Disodium in various studies. While both demonstrate efficacy in managing hypercalcemia of malignancy and bone pain, Zoledronic Acid exhibits higher potency, requiring less frequent administration. [, , , , ]

A: Yes, studies have explored using Samarium-153-EDTMP, a radiopharmaceutical, in conjunction with or as an alternative to Pamidronate Disodium for managing bone metastases pain. [, , ] Results indicate comparable efficacy, though the combination may offer an advantage in specific cases.

A: Continued research, including randomized controlled trials with longer follow-up periods, is essential to assess the long-term safety and efficacy of Pamidronate Disodium across various indications. [] Investigating its potential in combination with other therapeutic agents and exploring novel drug delivery systems are also important research avenues. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.